1-Phenylcyclobutanecarboxamide

Description

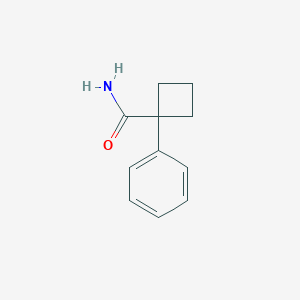

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCPOWPDHIZKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylcyclobutanecarboxamide and Analogues

Direct Synthesis through Amidation and Related Transformations

The direct formation of the amide bond is a fundamental transformation in the synthesis of 1-phenylcyclobutanecarboxamide. This can be achieved through classical methods or more contemporary transition metal-catalyzed approaches.

Classical Amide Bond Formation Approaches

Traditional methods for amide synthesis involve the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent. ucl.ac.uk While direct thermal amidation between a carboxylic acid and an amine is possible, it often requires high temperatures and the removal of water, which can be achieved using a Dean-Stark apparatus. mdpi.com For instance, the reaction of Boc-Phe-OH with benzylamine (B48309) in refluxing toluene (B28343) yields the corresponding amide. mdpi.com

More commonly, coupling reagents are employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and 1,1'-carbonyldiimidazole (B1668759) (CDI) are frequently used. ucl.ac.uknih.gov These methods, while effective, generate stoichiometric byproducts that need to be removed from the reaction mixture. ucl.ac.uk

Lewis acids have also been shown to promote direct amidation. For example, the borate (B1201080) ester B(OCH2CF3)3 can effectively mediate the synthesis of α-amino amides from unprotected amino acids and amines. nih.gov

Transition Metal-Catalyzed Carbonylation of Cyclobutanols

Transition metal-catalyzed carbonylation reactions offer an alternative and powerful route to amides. sioc-journal.cnnih.govmdpi.com These reactions typically involve the use of carbon monoxide (CO) as a C1 source to construct the carbonyl moiety. nih.govbohrium.com Palladium catalysts are frequently employed for the aminocarbonylation of aryl halides. mdpi.comorganic-chemistry.org This approach can be applied to the synthesis of this compound by starting with a suitable precursor.

A notable development is the palladium-catalyzed carbonylation of cyclopropane (B1198618) substrates through methylene (B1212753) C(sp³)–H activation, suggesting the potential for similar transformations on cyclobutane (B1203170) rings. mdpi.com The use of CO surrogates has also been explored to avoid handling gaseous CO. organic-chemistry.org

Palladium-Catalyzed C(sp³)-H Activation and Functionalization

The direct functionalization of C(sp³)-H bonds has emerged as a powerful tool for the synthesis of complex molecules, and palladium catalysis has been at the forefront of this field. nih.gov These methods allow for the modification of the cyclobutane ring at positions that are otherwise difficult to access.

Direct Bis-Arylation of Cyclobutanecarboxamides

The direct bis-arylation of cyclobutanecarboxamides at the β-C(sp³)-H positions has been achieved using a palladium-catalyzed approach. iisermohali.ac.in This reaction, aided by a directing group, allows for the introduction of two aryl groups onto the cyclobutane ring with high diastereoselectivity, leading to trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. iisermohali.ac.inresearchgate.net The reaction of cyclobutanecarboxamide (B75595) with aryl iodides in the presence of a palladium catalyst and a suitable directing group, such as 4-amino-2,1,3-benzothiadiazole, can yield the corresponding bis-arylated products. iisermohali.ac.inlookchem.com

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | cis-3,4-bis(4-methylphenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide | 75 |

| 2 | 1-Iodo-4-methoxybenzene | cis-3,4-bis(4-methoxyphenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide | 72 |

| 3 | 1-Fluoro-4-iodobenzene | cis-3,4-bis(4-fluorophenyl)-N-(quinolin-8-yl)cyclobutanecarboxamide | 68 |

Table 1: Examples of Pd-catalyzed bis-arylation of cyclobutanecarboxamides. Data sourced from related studies on C-H activation. iisermohali.ac.inresearchgate.net

Cascade C(sp³)-H Activations for Quaternary Carbon Center Formation

The formation of quaternary carbon centers on a cyclobutane ring can be achieved through palladium-catalyzed cascade C(sp³)-H activations. nih.gov This methodology involves a sequential intramolecular C-H alkylation and an intermolecular C-H arylation or alkenylation. nih.gov This approach provides a one-pot synthesis of quaternary carbon-centered cyclobutanes. nih.gov Such cascade reactions are valuable for creating complex molecular architectures from simpler starting materials. mdpi.com Rhodium(III)-catalyzed cascade reactions have also been utilized to create quaternary centers in other cyclic systems. bohrium.com

Stereoselective Synthesis of Cyclobutane-Containing Scaffolds

The stereocontrolled synthesis of substituted cyclobutanes is crucial for accessing specific isomers with desired biological activities. ntu.ac.uk Various strategies have been developed to achieve high stereoselectivity in the formation of cyclobutane rings. ethz.chwiley.com

One approach involves the ring contraction of pyrrolidines to stereoselectively form multisubstituted cyclobutanes. ntu.ac.ukacs.org This method, mediated by iodonitrene chemistry, proceeds through a radical pathway and has been shown to be highly stereospecific. ntu.ac.ukacs.org The reaction is believed to involve the formation of a 1,4-biradical intermediate that undergoes rapid C-C bond formation. ntu.ac.ukacs.org This strategy has been successfully applied to the synthesis of complex spirocyclobutanes. acs.org

Another key concept in stereoselective synthesis is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. ethz.ch For example, in the context of C-H activation, chiral ligands can be used to achieve enantioselective arylation of C(sp³)-H bonds. researchgate.net The stereoselective reduction of a ketone on a cyclobutane precursor can also establish a specific stereocenter. researchgate.net

Highly regio- and stereoselective methods, such as the bromoboration of propyne (B1212725) followed by tandem palladium-catalyzed cross-coupling, have been developed for the synthesis of stereochemically defined trisubstituted alkenes, which can be precursors to cyclobutane structures. organic-chemistry.org

| Starting Material | Product Stereochemistry | Method |

| Substituted Pyrrolidine (B122466) | Stereoretentive | Ring Contraction |

| Prochiral Cycloalkyl Carboxamide | Enantioselective | Pd-catalyzed C-H Arylation with Chiral Ligand |

| Cyclobutanone (B123998) Derivative | Diastereoselective | Stereoselective Reduction |

Table 2: Overview of stereoselective methods for cyclobutane synthesis. acs.orgresearchgate.netresearchgate.net

Enantioselective Approaches to Cyclobutane Analogues

Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical in pharmaceutical chemistry as different enantiomers of a chiral drug often exhibit varied biological activities. wikipedia.org In the context of cyclobutane carboxamides, achieving high enantioselectivity is a key objective for creating potent and specific therapeutic agents.

A notable example is the asymmetric synthesis of a cyclobutane analogue of Milnacipran, (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide. newdrugapprovals.org This process demonstrates how stereogenic centers on a cyclobutane ring can be methodically installed. The synthesis begins with phenylacetonitrile (B145931), and the two crucial stereocenters are introduced sequentially. newdrugapprovals.org A key feature of this strategy is an epimerization step that controls the cis-stereochemistry of the final product. newdrugapprovals.org The process yields the target compound with a high enantiomeric ratio of 95:5, showcasing a successful application of enantioselective synthesis to a complex cyclobutane derivative. newdrugapprovals.org

Table 1: Enantioselective Synthesis of a Milnacipran Analogue newdrugapprovals.org

| Feature | Description |

| Target Compound | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide |

| Starting Material | Phenylacetonitrile |

| Key Strategy | Sequential installation of two stereogenic centers |

| Stereocontrol | An epimerization step to ensure cis-stereochemistry |

| Outcome | Enantiomeric Ratio (er) of 95:5 |

Methodologies for the asymmetric synthesis of bicyclo[1.1.1]pentanes (BCPs), which can be considered structural cousins to cyclobutanes, also provide insight into achieving enantioselectivity for strained ring systems. rsc.org These catalytic methods are vital for expanding the available chemical space of these important scaffolds. rsc.org

Diastereoselective Control in Cyclobutanecarboxamide Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. wikipedia.org For substituted cyclobutanecarboxamides, this control is essential for defining the three-dimensional shape and, consequently, the biological function of the molecule.

One powerful technique involves the direct bis-arylation of a cyclobutanecarboxamide using a double C-H activation strategy, which can be guided by an auxiliary group to achieve diastereoselectivity. dntb.gov.ua Another advanced method is the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with partners like triazolinediones or nitrosoarenes. rsc.org This approach leverages the strain-release of BCBs to efficiently construct multi-substituted cyclobutanes. rsc.org The resulting cycloadducts can be further transformed by cleaving the newly formed N–N or N–O bonds to yield cyclobutane derivatives that possess cis-1,3-heteroatom substitutions with high diastereoselectivity. rsc.org

Table 2: Diastereoselective Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) rsc.org

| Reactant 1 | Reactant 2 | Product Type | Key Outcome |

| Bicyclo[1.1.0]butane (BCB) | Triazolinedione | N,N-bridged cycloadduct | Diastereoselective formation of 1,1,3,3-tetrasubstituted cyclobutanes. |

| Bicyclo[1.1.0]butane (BCB) | Nitrosoarene | N,O-bridged cycloadduct | Subsequent cleavage provides cis-1,3-disubstituted cyclobutane derivatives. |

These methods highlight how the choice of reactants and reaction pathways can precisely dictate the spatial arrangement of substituents on the cyclobutane ring.

Strategic Utilization of Precursors for Cyclobutane Core Construction

The efficient construction of the cyclobutane core is fundamental to the synthesis of this compound and its analogs. Chemists have developed strategies that utilize readily available or highly reactive precursors to build this strained ring system.

Cyclobutanols as Readily Accessible Building Blocks

Cyclobutanols are versatile and accessible precursors for synthesizing more complex cyclobutane derivatives. vulcanchem.com Their utility is enhanced by methods that produce them with specific functionalities, which can then be elaborated upon. A recently developed approach involves a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives to create 3-borylated cyclobutanols. rsc.org

The resulting borylated cyclobutanols are particularly valuable because both the hydroxyl (-OH) and the boronate pinacol (B44631) ester (-Bpin) groups serve as synthetic handles for further diversification. rsc.org For instance, starting with enantioenriched epibromohydrins allows for the synthesis of enantioenriched cyclobutanols with excellent transfer of chirality (>98% enantiospecificity). rsc.org This provides a powerful route to chiral, functionalized cyclobutane building blocks that are primed for conversion into a wide range of target molecules, including substituted cyclobutanecarboxamides. rsc.orgnih.gov

Table 3: Derivatization Potential of 3-Borylated Cyclobutanols rsc.org

| Functional Handle | Potential Transformations |

| Hydroxyl (-OH) | Oxidation to ketone, Etherification, Esterification |

| Boronate Pinacol Ester (-Bpin) | Suzuki-Miyaura cross-coupling, Oxidation to hydroxyl, Conversion to other functional groups |

Bicyclo[1.1.0]butanes (BCBs) as High-Strain Precursors

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as potent precursors for cyclobutane synthesis. chinesechemsoc.orgrsc.org The significant strain energy (around 66 kcal/mol) stored in their fused cyclopropane ring system drives a variety of strain-releasing transformations, making them excellent building blocks. chinesechemsoc.orgacs.org

A key application of BCBs is in cobalt-catalyzed hydroaminocarbonylation reactions. This method involves the reaction of a BCB with an amine and carbon monoxide, which efficiently breaks the central C-C sigma bond of the BCB to form a substituted cyclobutanecarboxamide. researchgate.net This transformation is a powerful way to directly construct the desired carboxamide functionality on the cyclobutane ring. The diverse reactivity of BCBs allows them to participate in cycloadditions, ring-openings, and rearrangements, providing access to a wide array of cyclobutane structures. rsc.orgchinesechemsoc.orgchemrxiv.org This versatility has cemented BCBs as invaluable intermediates in modern organic synthesis. chinesechemsoc.orgacs.org

Table 4: Synthesis of Cyclobutanecarboxamides from BCBs researchgate.net

| Reaction Type | Precursors | Catalyst System | Product |

| Hydroaminocarbonylation | Bicyclo[1.1.0]butane, Amine, Carbon Monoxide | Cobalt-based catalyst | Substituted Cyclobutanecarboxamide |

Chemical Reactivity and Mechanistic Investigations of 1 Phenylcyclobutanecarboxamide Systems

Ring-Opening Reactions of the Strained Cyclobutane (B1203170) Ring

The cyclobutane ring in 1-phenylcyclobutanecarboxamide is inherently strained due to bond angles that deviate significantly from the ideal 109.5°. libretexts.org This ring strain is a primary driver for its participation in ring-opening reactions, which can proceed through various mechanistic pathways. libretexts.orgmdpi.com

Investigation of Regioselectivity and Stereoselectivity in Ring Cleavage

Ring-opening reactions of unsymmetrical cyclobutane derivatives can theoretically yield different constitutional isomers, making regioselectivity a crucial aspect of their reactivity. masterorganicchemistry.com The outcome of these reactions is highly dependent on the reaction conditions and the nature of the attacking species. d-nb.infolibretexts.org For instance, in reactions analogous to epoxide ring-openings, nucleophilic attack under basic conditions typically occurs at the less sterically hindered carbon atom via an S(_N)2 mechanism. libretexts.orgchemistrysteps.com Conversely, under acidic conditions, the reaction often proceeds with substantial S(_N)1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge in the transition state. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. masterorganicchemistry.com Reactions that proceed through a concerted mechanism, such as some S(_N)2-type ring-openings, are often stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Radical and Catalytic Ring-Opening Pathways

Radical-induced ring-opening presents another significant pathway for the transformation of cyclobutane systems. For example, radical-induced ring-opening and reconstruction of cyclobutanone (B123998) oxime esters have been achieved using a copper catalyst. nih.gov This process involves the selective cleavage of a C-C bond, leading to the formation of new cyclic structures. nih.gov Such reactions can also be initiated by visible-light-driven photoredox catalysis. nih.gov

Catalytic methods, particularly those involving transition metals, offer a powerful tool for controlling the ring-opening of strained rings. Cobalt-based metalloradical catalysis, for instance, has been utilized for the asymmetric construction of cyclobutanones through a 1,4-hydrogen atom abstraction, highlighting the potential for catalytic systems to manage the high strain of four-membered rings. nih.gov Organocatalytic methods have also been developed for the ring-opening polymerization of cyclic compounds, demonstrating the versatility of catalytic approaches. rsc.org

Factors Influencing Ring Stability and Cleavage

The stability of the cyclobutane ring and its propensity for cleavage are influenced by several factors:

Angle Strain: The C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. libretexts.org

Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbon atoms contribute to torsional strain. libretexts.org

Steric Strain: Repulsive interactions between atoms attempting to occupy the same space, also known as transannular strain, can further destabilize the ring. libretexts.org

Substituent Effects: The presence of substituents, such as the phenyl and carboxamide groups in this compound, can influence ring stability. The phenyl group can have electronic effects, while both groups contribute to steric interactions that can either increase or decrease ring strain depending on their conformation.

| Strain Type | Description | Relevance to this compound |

| Angle Strain | Deviation of bond angles from the ideal 109.5°. libretexts.org | A primary source of instability in the cyclobutane ring. libretexts.org |

| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. libretexts.org | Contributes to the overall ring strain. libretexts.org |

| Steric Strain | Repulsive interactions between non-bonded atoms in close proximity. libretexts.org | Influenced by the phenyl and carboxamide substituents. |

Transformations Involving the Carboxamide Functionality

The carboxamide group in this compound is also a site of chemical reactivity, undergoing transformations such as hydrolysis and reduction.

Hydrolysis and Amide Bond Modifications

The hydrolysis of an amide bond is a kinetically challenging reaction but can be catalyzed. nih.gov This process involves the cleavage of the C-N bond to yield a carboxylic acid and an amine or ammonia. Bioisosteric replacement of the amide bond with other functional groups, such as a 1,2,3-triazole, is a common strategy in medicinal chemistry to modify the properties of a molecule while retaining its biological activity. nih.gov The 1,2,3-triazole can mimic the trans conformation of the amide bond. nih.gov

Reductions of the Carbonyl Group

The carbonyl group of the carboxamide can be reduced. While amides are generally less reactive towards reduction than aldehydes or ketones, they can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). pressbooks.pubmasterorganicchemistry.com This reagent is capable of reducing a wide range of carbonyl compounds, including amides, to the corresponding amines. pressbooks.pub Sodium borohydride (B1222165) (NaBH(_4)), a milder reducing agent, is typically not effective for the reduction of amides under standard conditions. masterorganicchemistry.com The reduction of carbonyl compounds to hydrocarbons can also be achieved through methods like the Clemmensen or Wolff-Kishner reductions, depending on the molecule's stability to acidic or basic conditions. libretexts.org

| Reducing Agent | Reactivity with Carbonyls |

| Sodium Borohydride (NaBH(_4)) | Reduces aldehydes and ketones. masterorganicchemistry.com Generally does not reduce amides or esters. pressbooks.pubmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH(_4)) | A strong reducing agent that reduces aldehydes, ketones, carboxylic acids, esters, and amides. pressbooks.pub |

| Clemmensen Reduction (Amalgamated Zinc and HCl) | Reduces carbonyls to hydrocarbons under acidic conditions. libretexts.org |

| Wolff-Kishner Reduction (Hydrazine and a strong base) | Reduces carbonyls to hydrocarbons under basic conditions. libretexts.org |

Aromatic Reactivity of the Phenyl Moiety

The reactivity of the phenyl group in this compound is dictated by the electronic properties of the attached 1-carboxamidocyclobutyl substituent. This substituent's influence is a composite of the effects from the cyclobutyl ring and the carboxamide function.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. msu.edu The rate and regioselectivity (the position of substitution) are governed by the nature of the substituent already present on the ring. libretexts.orgmasterorganicchemistry.com Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. masterorganicchemistry.com

The 1-carboxamidocyclobutyl group attached to the phenyl ring influences the substitution pattern through a combination of inductive and resonance effects. The carboxamide group (-CONH₂) is generally considered a deactivating group because the electronegative oxygen and nitrogen atoms pull electron density away from the ring through the inductive effect. Furthermore, the carbonyl group can withdraw electron density via resonance, which deactivates the ortho and para positions significantly. This makes the carboxamide group a meta-director. mnstate.edu Conversely, the cyclobutyl group, like other alkyl groups, is a weak electron-donating group through induction, making it an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

| Substituent Type | Effect on Reactivity | Directing Influence | Governing Effects | Examples |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃, -C₄H₇) | Activating | Ortho, Para | Inductive (Donating) | Toluene (B28343), Cyclobutylbenzene |

| Carboxamide (-CONH₂) | Deactivating | Meta | Inductive & Resonance (Withdrawing) | Benzamide |

| Halogen (e.g., -Cl, -Br) | Deactivating | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) | Chlorobenzene |

| Nitro (-NO₂) | Strongly Deactivating | Meta | Inductive & Resonance (Withdrawing) | Nitrobenzene |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.inallen.in Unlike electrophilic substitution, NAS is facilitated by the presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group. allen.inpressbooks.pub Simple aryl halides are generally unreactive towards nucleophiles under standard Sₙ1 or Sₙ2 conditions. pressbooks.pub

For a derivative of this compound to undergo NAS, its phenyl ring must be appropriately substituted, for instance, with a nitro group (an EWG) and a halogen (a leaving group). The reaction typically proceeds through a two-step addition-elimination mechanism. allen.in In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity. allen.in

The presence of the 1-carboxamidocyclobutyl group would influence the rate of this reaction. As the carboxamide moiety is electron-withdrawing, it would help to stabilize the negative charge of the Meisenheimer complex, thereby increasing the reaction rate compared to an unsubstituted ring. This stabilization is most effective when the substituent is ortho or para to the site of nucleophilic attack. Another possible, though less common, mechanism for NAS involves the formation of a highly reactive benzyne (B1209423) intermediate, which proceeds via an elimination-addition pathway. govtpgcdatia.ac.in

Electrophilic Aromatic Substitution Patterns

Mechanistic Studies of Catalyzed Reactions

Modern synthetic chemistry often employs transition metal catalysts to achieve high selectivity and efficiency. In the context of this compound systems, catalyzed reactions could enable functionalization of the phenyl ring or the cyclobutane scaffold.

In transition metal catalysis, ligands—molecules that bind to the central metal atom—play a crucial role in determining the outcome of a reaction. By carefully selecting the ligand, chemists can often control the regioselectivity, a phenomenon known as ligand-controlled regiodivergence. dicp.ac.cnchemrxiv.orgnih.gov This principle is particularly powerful in nickel- and palladium-catalyzed reactions. chemrxiv.orgnih.gov

For example, in a hypothetical hydroarylation of an alkene using a derivative of this compound, the choice of ligand on the nickel catalyst could direct the addition to yield either the Markovnikov or anti-Markovnikov product. chemrxiv.org Both the electronic and steric properties of the ligand are critical. dicp.ac.cnchemrxiv.org

Electronic Effects : Electron-donating ligands can make the metal center more electron-rich, which can influence the coordination of substrates and the rate of key steps like oxidative addition or reductive elimination. dicp.ac.cn

Steric Effects : Bulky ligands can create a sterically hindered environment around the metal, favoring reaction pathways that minimize steric clash in the transition state. This is often the key to controlling regioselectivity. dicp.ac.cnchemrxiv.org

Mechanistic studies, including kinetic analyses and computational modeling (DFT calculations), have shown that different ligands can change the rate-determining step of a catalytic cycle, thereby switching the reaction pathway to favor one regioisomer over another. dicp.ac.cnchemrxiv.org

| Reaction Type | Catalyst System | Ligand Type | Observed Regioselectivity | Reference Principle |

|---|---|---|---|---|

| Hydroarylation | Nickel Catalyst | Ligand-Free or Simple Ligand | Markovnikov | chemrxiv.org |

| Hydroarylation | Nickel Catalyst | Bulky/Specialized Ligand (e.g., Pyrox) | Anti-Markovnikov | chemrxiv.org |

| Carbosilylation of Dienes | Nickel Catalyst | Triethylphosphine | 4,3-Addition | nih.gov |

| Carbosilylation of Dienes | Nickel Catalyst | (2-Biphenyl)dicyclohexylphosphine | 4,1-Addition | nih.gov |

Catalyzed reactions proceed through a series of steps involving various transition metal intermediates, collectively known as a catalytic cycle. beilstein-journals.org Understanding these intermediates is key to optimizing reaction conditions and explaining selectivity. Common metals used in these transformations include nickel, palladium, copper, and gold. nih.govnih.gov

A typical cross-coupling cycle, which could be applied to aryl halides derived from this compound, often involves the following key intermediates and elementary steps:

Oxidative Addition : A low-valent metal complex (e.g., Ni(0)) reacts with an aryl halide (Ar-X), inserting the metal into the carbon-halogen bond to form a higher-valent intermediate (e.g., Ar-Ni(II)-X). beilstein-journals.orgrsc.org

Transmetalation : A second coupling partner, often an organometallic reagent, transfers its organic group to the metal center, displacing the halide and forming a new intermediate (e.g., Ar-Ni(II)-R'). nih.gov

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the final product (Ar-R') and regenerating the low-valent catalyst, which can then re-enter the cycle. nih.gov

In other reactions, such as those involving alkenes, intermediates like metal-hydrides (M-H) or π-allyl complexes can be formed. nih.govnih.gov For instance, in a hydroamination reaction, a Cu-H species might be the active catalyst that adds across a double bond. nih.gov In reactions of dienes, stable π-allyl-nickel intermediates can be crucial for determining the regiochemical outcome. nih.gov The stability and reactivity of each intermediate are heavily influenced by the choice of metal, ligand, and reaction conditions. nih.govrsc.org

Ligand Effects on Regiodivergence and Reactivity

General Principles of Organic Reactivity Applied to this compound

The chemical behavior of this compound can be understood by applying fundamental principles of organic chemistry. mnstate.eduncert.nic.in The molecule's structure contains several key features: a stable aromatic ring, a strained cyclobutane ring, and a polar carboxamide functional group.

Electronic Effects : The interplay between inductive and resonance effects governs the reactivity of the phenyl ring. As discussed, the electron-withdrawing nature of the carboxamide deactivates the ring towards electrophilic attack and would activate it towards nucleophilic attack if other suitable substituents are present. mnstate.eduallen.in

Steric Hindrance : The bulky 1-carboxamidocyclobutyl group can sterically hinder the ortho positions of the phenyl ring, potentially favoring substitution at the less crowded para position in cases where ortho, para-direction is active. mnstate.edu In catalyzed reactions, steric interactions between the substrate and the catalyst's ligands are a critical factor in controlling selectivity. dicp.ac.cn

Stability of Intermediates : The relative stability of reaction intermediates is a cornerstone of predicting reaction outcomes. mnstate.edu In electrophilic aromatic substitution, the stability of the intermediate carbocation (benzenonium ion) determines the substitution pattern. msu.edu In nucleophilic aromatic substitution, the stability of the intermediate carbanion (Meisenheimer complex) is paramount. pressbooks.pub In catalyzed reactions, the energies of various transition metal complexes and their transition states dictate the feasibility and selectivity of the transformation. chemrxiv.org

Hybridization and Bond Strength : The sp² hybridization of the aromatic carbons results in stronger C-H and C-C bonds compared to the sp³ hybridized carbons of the cyclobutane ring. ncert.nic.in This inherent stability makes the aromatic ring a common scaffold for functionalization. The C-N and C=O bonds of the amide group provide sites for potential hydrolysis or other transformations, although amides are generally quite stable.

By considering these principles, a comprehensive picture of the reactivity of this compound systems can be developed, allowing for the prediction of behavior in various chemical environments and the rational design of synthetic transformations.

Addition Reactions

Addition reactions for this compound would primarily involve the phenyl ring and the carbonyl group of the carboxamide.

The phenyl ring can undergo addition reactions, such as catalytic hydrogenation, although this typically requires forcing conditions. Under such conditions, the aromatic system is reduced to a cyclohexane (B81311) ring.

The carbonyl group of the carboxamide can theoretically undergo nucleophilic addition. However, amides are generally less reactive towards nucleophiles than ketones or aldehydes due to the delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. nih.govntu.edu.sgnih.gov Nucleophilic 1,2-addition of strong organometallic reagents like organolithium compounds to carboxamides can lead to the formation of tetrahedral intermediates. nih.gov

| Reaction Type | Reagent | Functional Group | Product Type | Reference |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd) | Phenyl Ring | Cyclohexyl Ring | savemyexams.com |

| Nucleophilic Addition | Organolithium Reagents | Carboxamide | α-Tertiary Amine (after workup) | nih.gov |

Elimination Reactions

Elimination reactions are less common for this specific molecule under typical conditions. However, elimination processes could be envisioned in derivatives of this compound or under specific reaction conditions that generate a suitable leaving group. For instance, if the cyclobutane ring were to have a good leaving group on a carbon adjacent to a hydrogen, base-induced elimination could lead to the formation of a cyclobutene (B1205218) derivative.

In a related context, the Hofmann elimination reaction involves the conversion of an amine to an alkene. libretexts.orgopenstax.org While this compound is an amide, its reduction to the corresponding amine, 1-phenylcyclobutane-1-methanamine, would create a substrate that could potentially undergo Hofmann elimination. This process involves exhaustive methylation of the amine followed by treatment with a base like silver oxide to yield an alkene. libretexts.orgopenstax.org

Substitution Reactions

Substitution reactions can occur at both the phenyl ring and the carboxamide group.

Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic aromatic substitution. The cyclobutyl group is generally considered to be an ortho-, para-directing activator. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. libretexts.orgbyjus.comwikipedia.org

Substitution at the Carboxamide: The primary amide can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

| Reaction Type | Reagent | Site of Reaction | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | Mixture of ortho- and para-nitro derivatives | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Phenyl Ring | Mixture of ortho- and para-bromo derivatives | masterorganicchemistry.com |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxamide | 1-Phenylcyclobutanecarboxylic acid | masterorganicchemistry.com |

| Basic Hydrolysis | NaOH, heat | Carboxamide | Sodium 1-phenylcyclobutanecarboxylate | masterorganicchemistry.com |

Rearrangement Processes

Several classic rearrangement reactions could potentially be applied to this compound or its close derivatives, often involving the transformation of the carboxamide group or reactions stemming from the cyclobutane ring.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgnumberanalytics.comnrochemistry.comslideshare.net Treatment of this compound with bromine and a strong base like sodium hydroxide (B78521) would be expected to yield 1-phenylcyclobutylamine (B101158) via an isocyanate intermediate. wikipedia.orgnumberanalytics.comnrochemistry.com The stereochemistry of the migrating group is retained during this rearrangement. nrochemistry.com

Curtius Rearrangement: While not a direct reaction of the amide, the corresponding carboxylic acid (1-phenylcyclobutanecarboxylic acid) can be converted to an acyl azide, which then undergoes Curtius rearrangement upon heating to form the same isocyanate intermediate as in the Hofmann rearrangement, ultimately leading to 1-phenylcyclobutylamine. nuph.edu.uanuph.edu.uagoogle.commasterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction provides another pathway from a carboxylic acid to an amine. sciencemadness.orgscribd.comwikipedia.org Treating 1-phenylcyclobutanecarboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid would also produce 1-phenylcyclobutylamine. scribd.com

Beckmann Rearrangement: This rearrangement is characteristic of oximes derived from ketones. tcichemicals.comrsc.orgresearchgate.netcdnsciencepub.commasterorganicchemistry.com If 1-phenylcyclobutanone (a precursor to this compound) were converted to its oxime, treatment with acid would induce a Beckmann rearrangement to yield a lactam (a cyclic amide). rsc.orgresearchgate.net The photochemically induced Beckmann rearrangement of cyclobutanone oxime has also been reported to yield the corresponding lactam. cdnsciencepub.com

| Rearrangement Name | Starting Material | Key Reagents | Key Intermediate | Product | Reference |

| Hofmann | This compound | Br₂, NaOH | Isocyanate | 1-Phenylcyclobutylamine | wikipedia.orgnumberanalytics.com |

| Curtius | 1-Phenylcyclobutanecarboxylic acid azide | Heat | Isocyanate | 1-Phenylcyclobutylamine | nuph.edu.uamasterorganicchemistry.com |

| Schmidt | 1-Phenylcyclobutanecarboxylic acid | HN₃, H⁺ | Protonated azido (B1232118) ketone | 1-Phenylcyclobutylamine | scribd.comwikipedia.org |

| Beckmann | 1-Phenylcyclobutanone oxime | Acid (e.g., H₂SO₄) | Nitrilium ion | Aza-spiro compound (lactam) | rsc.orgmasterorganicchemistry.com |

Derivatization and Structural Modification Strategies

Functionalization at the Amide Nitrogen and Carbonyl Center

The amide moiety is a versatile functional group that serves as a primary handle for derivatization. Modifications at the nitrogen atom and the carbonyl carbon can significantly alter the molecule's electronic and steric profile.

The secondary amide nitrogen in 1-Phenylcyclobutanecarboxamide possesses a reactive proton that can be removed by a suitable base, generating an amidate anion. This nucleophilic species can then react with various electrophiles, leading to N-substituted derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the amide nitrogen. It is a fundamental transformation for synthesizing N-alkylated amides. chemrxiv.org The reaction typically proceeds by deprotonating the amide with a base (e.g., sodium hydride, NaH) followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation. Palladium-catalyzed methods have also emerged as efficient for N-alkylation under mild conditions. chemrxiv.org These strategies can produce a diverse range of derivatives. rsc.org

N-Acylation: This involves attaching an acyl group to the amide nitrogen, forming an imide. This is typically achieved by reacting the parent amide with an acyl chloride or anhydride (B1165640) under basic conditions. N-acylation can introduce a variety of functional groups and has been used to synthesize novel compounds with potential biological activity. nih.govisuct.ru

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and based on general chemical principles of amide derivatization.

| Reaction Type | Reagent Example | Product Structure |

|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | N-methyl-1-phenylcyclobutanecarboxamide |

| N-Benzylation | Benzyl Bromide (BnBr) | N-benzyl-1-phenylcyclobutanecarboxamide |

| N-Acetylation | Acetyl Chloride (CH₃COCl) | N-acetyl-1-phenylcyclobutanecarboxamide |

The carbonyl carbon of the amide is electrophilic, but less so than in ketones or esters due to resonance with the nitrogen lone pair. However, it can still undergo nucleophilic attack, particularly with powerful reducing agents or other specific reagents.

A primary derivatization strategy is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding N-(cyclobutylmethyl)aniline. This transformation fundamentally changes the nature of the functional group, removing the carbonyl and increasing the basicity of the nitrogen.

Another approach involves converting the carbonyl oxygen to sulfur, forming a thioamide. This is commonly accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides have distinct electronic properties and reactivity compared to their amide counterparts.

Table 2: Derivatization Reactions at the Carbonyl Center This table outlines potential transformations based on standard organic chemistry reactions for amides.

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |

N-Alkylation and N-Acylation Reactions

Substituent Effects and Modifications on the Phenyl Ring

The phenyl ring is a prime target for modification via electrophilic aromatic substitution (EAS). The existing N-cyclobutylcarboxamide substituent directs the position of incoming electrophiles. lumenlearning.com

Standard electrophilic aromatic substitution protocols can be applied to introduce a variety of substituents onto the phenyl ring of this compound.

Halogenation: Introducing halogens like chlorine, bromine, or iodine can be achieved using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction is expected to yield primarily the para-halogenated product. Halogen substituents are deactivating but ortho-, para-directing. lasalle.edu

Alkylation: Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid like aluminum chloride (AlCl₃), can introduce alkyl groups. Due to the deactivating nature of the amide substituent, these reactions may require forcing conditions.

Alkoxylation: While direct alkoxylation is not a standard EAS reaction, alkoxy groups can be introduced by first nitrating the ring, reducing the nitro group to an amine, forming a diazonium salt, and then displacing it with a hydroxyl group, which can subsequently be alkylated.

Achieving specific substitution patterns is governed by the directing effects of the N-cyclobutylcarboxamide group.

Ortho- and Para-Substitution: As the amide is an ortho-, para-director, most standard EAS reactions will naturally lead to a mixture of these isomers, with para often predominating due to reduced steric hindrance. masterorganicchemistry.comlasalle.edu To enhance selectivity for the para product, bulkier reagents or catalysts can sometimes be employed.

Meta-Substitution: Directing an incoming substituent to the meta position is challenging due to the inherent ortho-, para-directing nature of the amide group. rsc.org Achieving meta-substitution would require more complex, multi-step synthetic strategies. One theoretical approach could involve converting the amide to a meta-directing group (e.g., a nitro group) prior to the substitution reaction, and then converting it back, though this would be a chemically arduous process. The stability of the carbocation intermediate is the key factor determining the substitution pattern. masterorganicchemistry.com Meta-directing groups typically have a positively polarized atom attached to the ring, which destabilizes the adjacent carbocation formed during ortho and para attack. libretexts.org

Table 3: Predicted Directing Effects of the N-Cyclobutylcarboxamide Substituent

| Effect Type | Nature of Effect | Positional Influence |

|---|---|---|

| Resonance | Electron-donating (from N lone pair) | Ortho, Para-directing |

| Inductive | Electron-withdrawing (from C=O) | Deactivating |

Introduction of Halogen, Alkyl, and Alkoxy Substituents

Chemical Diversification of the Cyclobutane (B1203170) Framework

Modifying the cyclobutane ring of this compound is a less common strategy but offers a pathway to unique analogs. The saturated aliphatic nature of the cyclobutane ring means that functionalization typically requires more vigorous conditions than reactions on the aromatic ring, often involving radical-based mechanisms.

Potential strategies could include free-radical halogenation (e.g., using N-bromosuccinimide under UV light) to introduce a bromine atom onto the cyclobutane ring. This new functional group could then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities like hydroxyl, cyano, or amino groups.

Ring-opening or ring-expansion reactions of the cyclobutane moiety are also conceivable under specific thermal or catalytic conditions, which would lead to a complete transformation of the carbocyclic framework. However, such reactions would require careful control to avoid decomposition or unwanted side reactions involving the amide and phenyl groups.

Introduction of Stereocenters on the Cyclobutane Ring

The creation of stereocenters on the cyclobutane ring of this compound and related structures is crucial for exploring the three-dimensional space of its biological targets. The synthesis of enantiomerically pure or enriched cyclobutane derivatives can be achieved through various asymmetric strategies.

A notable example is the enantioselective synthesis of a cyclobutane analogue of Milnacipran, which features a (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide structure. newdrugapprovals.org This synthesis establishes two stereogenic centers on the cyclobutane ring. The approach begins with phenylacetonitrile (B145931) and sequentially introduces the required functionalities with stereocontrol. newdrugapprovals.org An epimerization step is utilized to control the desired cis-stereochemistry between the phenyl and aminomethyl substituents. newdrugapprovals.org

General methodologies for the diastereoselective synthesis of substituted cyclobutanes also provide a framework for accessing stereochemically defined derivatives of this compound. For instance, rhodium-catalyzed reactions of 2-aryl quinazolinones with alkylidenecyclopropanes have been shown to produce highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Such methods, while not directly applied to this compound, offer potential routes to novel analogs by functionalizing the cyclobutane ring in a controlled manner.

Furthermore, the synthesis of cyclobutane α-amino acids via visible light-catalyzed [2+2]-cycloaddition of α,β-dehydroamino acids with styrenes yields cyclobutane structures with defined stereochemistry. acs.org This method provides access to a range of functionalized cyclobutane α-amino acids with good yields and diastereoselectivities. acs.org

Table 1: Strategies for Introducing Stereocenters on the Cyclobutane Ring

| Strategy | Description | Key Features | Example Compound/Derivative |

| Enantioselective Synthesis | Sequential installation of functional groups starting from an achiral precursor, often involving chiral catalysts or auxiliaries. | High enantiomeric and diastereomeric control. | (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide newdrugapprovals.org |

| Diastereoselective Catalysis | Transition-metal-catalyzed cycloadditions or C-H functionalization to control the relative stereochemistry of substituents. | Access to complex, polysubstituted cyclobutanes. acs.org | Highly substituted cyclobutanes from aryl quinazolinones and alkylidenecyclopropanes. acs.org |

| Photocatalytic Cycloaddition | Visible light-mediated [2+2] cycloadditions to form the cyclobutane ring with stereocontrol. | Mild reaction conditions and good functional group tolerance. acs.org | Cyclobutane α-amino acids. acs.org |

| Chiral Resolution | Separation of a racemic mixture of enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated. libretexts.orgaklectures.comtcichemicals.com | Applicable when asymmetric synthesis is not feasible. | Separation of racemic amines or acids. libretexts.org |

Ring Expansion and Contraction Methodologies

Altering the size of the cyclobutane ring in this compound to a cyclopropane (B1198618) or cyclopentane (B165970) can significantly impact its biological activity and metabolic stability.

Ring Expansion:

Ring expansion reactions provide a route to cyclopentanone (B42830) and other five-membered ring derivatives from cyclobutanol (B46151) precursors. A gold-catalyzed tandem hydration and α-ketol rearrangement of 1-alkynylcyclobutanol derivatives has been reported to efficiently produce α-hydroxycyclopentanones. sci-hub.se While this specific reaction has not been documented for this compound itself, the strategy is applicable to derivatives where the carboxamide could be replaced by or converted from a suitable precursor like an alkynyl group. The reaction proceeds under mild conditions and tolerates a range of substituents on the cyclobutane ring and the alkyne. sci-hub.se

Ring Contraction:

Ring contraction methodologies can be employed to synthesize cyclopropane derivatives from cyclobutane precursors. A notable method involves the thermal ring contraction of pyrrolidine (B122466) derivatives, which proceeds through a 1,4-biradical intermediate to form a cyclobutane ring. This strategy has been successfully applied to the synthesis of 1-phenylcyclobutanecarbonitrile, a close structural relative of this compound. Conceptually, a reverse application or a modification of this pathway could lead to ring-contracted products. More direct ring contraction methods, such as the Favorskii rearrangement of α-halocyclobutanones, can lead to cyclopropanecarboxylic acid derivatives. harvard.edu This would require initial transformation of the this compound to a suitable ketone precursor.

Table 2: Ring Expansion and Contraction Strategies

| Transformation | Methodology | Precursor Type | Product Type |

| Ring Expansion | Gold-catalyzed tandem hydration/α-ketol rearrangement | 1-Alkynylcyclobutanol derivatives | α-Hydroxycyclopentanones sci-hub.se |

| Ring Contraction | Thermal ring contraction | Pyrrolidine derivatives | Cyclobutanes (e.g., 1-phenylcyclobutanecarbonitrile) |

| Ring Contraction | Favorskii rearrangement | α-Halocyclobutanones | Cyclopropanecarboxylic acid derivatives harvard.edu |

Orthogonal Protecting Group Strategies in Complex Synthesis

In the multi-step synthesis of complex derivatives of this compound, where multiple functional groups are present, orthogonal protecting group strategies are essential. utdallas.edu An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting others, enabling precise chemical manipulations at different stages of the synthesis. wikipedia.orgmasterorganicchemistry.com

For instance, in the synthesis of complex molecules containing a cyclobutane core, such as unnatural cyclobutane α-amino acids, various protecting groups are employed. acs.org The amino group can be protected with groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz), while a carboxylic acid can be protected as a tert-butyl (OtBu) or methyl ester. acs.orgmasterorganicchemistry.com

Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA). acs.orgmasterorganicchemistry.com

Fmoc groups are labile to basic conditions, commonly a solution of piperidine (B6355638) in an organic solvent. acs.orgmasterorganicchemistry.com

Cbz groups are cleaved by catalytic hydrogenation. masterorganicchemistry.com

tert-Butyl esters are also removed with acid. acs.org

This orthogonality allows for selective deprotection and subsequent modification. For example, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be removed with piperidine to allow for further reaction at that specific nitrogen atom, while the Boc group remains intact. masterorganicchemistry.com Similarly, a tert-butyl ester can be cleaved with acid while an Fmoc group on a different part of the molecule is unaffected. acs.org The successful synthesis of complex cyclobutane-containing natural products and their analogs often relies on the careful planning and execution of such orthogonal protection schemes. acs.org

Table 3: Common Orthogonal Protecting Groups in Complex Synthesis

| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To |

| Boc (tert-butyloxycarbonyl) | Amine | Strong Acid (e.g., TFA) acs.orgmasterorganicchemistry.com | Fmoc, Cbz |

| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) acs.orgmasterorganicchemistry.com | Boc, Cbz, OtBu |

| Cbz (Benzyloxycarbonyl) | Amine | Catalytic Hydrogenation masterorganicchemistry.com | Boc, Fmoc, OtBu |

| OtBu (tert-Butyl ester) | Carboxylic Acid | Acid (e.g., TFA) acs.org | Fmoc, Cbz |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Characterization of Electronic Structure and Energetics

The electronic structure and energetics of 1-Phenylcyclobutanecarboxamide can be meticulously examined using quantum chemical methods. These calculations provide a fundamental understanding of the molecule's stability, electron distribution, and bonding characteristics.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to delocalized orbitals that extend over the entire molecular framework. chemrxiv.orgutdallas.edu For this compound, an analysis of its molecular orbitals would reveal important information about its chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and spectroscopic characteristics. uoanbar.edu.iqnih.gov

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. rsc.orgyoutube.com

Solvation Effects in Computational Modeling

Chemical reactions are most often carried out in a solvent, and the interaction between the solute and the solvent can significantly influence reaction pathways and energetics. pyscf.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to account for the bulk effects of the solvent. wikipedia.orgreadthedocs.io These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and providing a more realistic description of the reaction in solution. muni.cznih.gov For this compound, modeling solvation effects is crucial for accurately predicting its behavior in a chemical or biological environment.

Conformational Analysis and Molecular Modeling of Cyclobutane (B1203170) Strain

The presence of the cyclobutane ring in this compound introduces significant ring strain, which dictates its three-dimensional structure and reactivity.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. frontiersin.org Computational methods, particularly molecular mechanics and quantum mechanics, are essential for exploring the conformational landscape of this compound. mdpi.comsoton.ac.uk These methods can calculate the relative energies of different conformers, arising from the rotation around the single bonds connecting the phenyl and carboxamide groups to the cyclobutane ring.

Ring Puckering and Conformational Isomerism

The cyclobutane ring, a core feature of this compound, is characterized by significant ring strain. This strain arises from two main factors: angle strain, due to the deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms in a planar conformation. libretexts.orglibretexts.orgmaricopa.edu To alleviate this inherent strain, particularly the torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "buckled" conformation. libretexts.orgacs.org This puckering causes the C-H bonds to be slightly offset, reducing the eclipsing interactions. libretexts.org

The puckered conformation of cyclobutane is not static but exists as a dynamic equilibrium between equivalent puckered forms. In monosubstituted cyclobutanes, this puckering leads to two distinct positions for the substituent: axial and equatorial-like. acs.org These conformers can interconvert through a process of ring inversion. The energy barrier for this inversion in simple monosubstituted cyclobutanes is typically low, in the range of 1.8 to 2.0 kcal/mol. acs.org For this compound, the large phenyl and carboxamide substituents at the C1 position significantly influence the conformational landscape, but the underlying principle of ring puckering to minimize strain remains central. The equilibrium geometry is a delicate balance between the increased angle strain in the puckered form and the reduced torsional strain. acs.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| Angle Strain | Strain resulting from bond angles deviating from the ideal 109.5° for sp³ hybridized carbon. A planar cyclobutane would have 90° angles. maricopa.edu | A primary contributor to the high reactivity and conformational preferences of the cyclobutane ring. |

| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. libretexts.org | Puckering of the cyclobutane ring is a mechanism to relieve this type of strain. libretexts.orglibretexts.org |

| Ring Puckering | The adoption of a non-planar conformation to minimize overall ring strain. acs.org | Results in a "butterfly" or "buckled" shape for the cyclobutane moiety. libretexts.org |

| Conformational Isomerism | The existence of isomers (conformers) that can be interconverted by rotation about single bonds. | Involves the puckering of the ring and the orientation of the phenyl and carboxamide substituents. |

Influence of Substituents on Conformation

The conformational preferences of the this compound molecule are dictated by the interplay of steric and electronic effects of its substituents. The phenyl and carboxamide groups attached to the same carbon atom of the cyclobutane ring create a sterically demanding environment.

Computational studies on related substituted cyclobutane systems reveal that substituents significantly modulate the ring's conformational preference. acs.org A substituent at a given position on the cyclobutane ring can favor either an axial or equatorial position to minimize steric hindrance. acs.org In the case of this compound, the large phenyl and carboxamide groups will adopt orientations that minimize their steric clashes with the cyclobutane ring hydrogens.

| Factor | Influence on Conformation | Example Effect |

|---|---|---|

| Steric Hindrance | Large substituents will orient themselves to minimize spatial interference with other parts of the molecule. | The phenyl and carboxamide groups will likely adopt a staggered conformation relative to each other and influence the ring pucker to maximize distance. |

| Electronic Effects | Substituents on the phenyl ring can alter the electron density and rotational energy barriers. | An electron-withdrawing group might affect the interaction of the phenyl ring's π-system with the rest of the molecule. |

| Intramolecular Interactions | Non-covalent interactions, such as hydrogen bonding within the molecule, can lock the molecule into a preferred conformation. | Potential for hydrogen bonding between the amide proton and the phenyl ring's π-electrons or other acceptor sites. |

Application of Activation Strain Model for Reactivity Interpretation and Prediction

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to understand chemical reactivity. rsc.org It provides deep insight into reaction mechanisms by decomposing the potential energy surface, ΔE(ζ), along a reaction coordinate (ζ) into two key components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). rsc.org

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The activation strain represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at any point along the reaction path. rsc.org The interaction energy is the actual interaction (including steric repulsion, electrostatic, and orbital interactions) between the two distorted reactants at that same point. rsc.org The transition state of a reaction occurs where the stabilizing interaction energy can no longer overcome the destabilizing strain energy.

| ASM Component | Definition | Application to this compound |

|---|---|---|

| Activation Strain (ΔE_strain) | The energy required to deform the reactants into the geometries required for reaction. rsc.org | Quantifies the energy cost of distorting the puckered cyclobutane ring towards a transition state geometry. |

| Interaction Energy (ΔE_int) | The stabilizing (or destabilizing) interaction between the deformed reactants. rsc.org | Measures the electronic and steric interactions between the reactive centers as a reaction proceeds. |

| Potential Energy Surface (ΔE) | The sum of the strain and interaction energies along the reaction coordinate. rsc.org | Provides a complete energy profile of a potential reaction, identifying barriers and intermediates. |

Exploration of Molecular Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique allows for the exploration of the conformational landscape, thermodynamic properties, and intermolecular interactions of a system at an atomistic level. frontiersin.org

For this compound, MD simulations would be an invaluable tool to investigate several dynamic properties. Simulations could map the energy landscape associated with ring puckering, revealing the transition pathways and energy barriers between different conformational isomers. acs.org They can also simulate the rotational dynamics of the phenyl and carboxamide substituents, providing insight into their preferred orientations and the flexibility of the molecule.

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | A strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N) and another nearby electronegative atom (like O). | The amide (N-H) and carbonyl (C=O) groups are prime sites for forming intermolecular hydrogen bond networks. |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The phenyl group can induce self-assembly and ordering through stacking interactions with neighboring molecules. |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron density. samipubco.com | Contribute to the overall intermolecular cohesion and packing in the solid or liquid state. |

| Conformational Dynamics | The study of how a molecule's shape changes over time due to bond rotations and vibrations. frontiersin.orgnih.gov | MD can simulate ring-puckering, phenyl group rotation, and other internal motions to understand the molecule's flexibility. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. unimelb.edu.au By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. wikipedia.org

Proton (¹H) NMR Applications for Connectivity and Stereochemistry

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 1-Phenylcyclobutanecarboxamide, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, and the amide protons.

The chemical shifts (δ) of the phenyl protons are typically observed in the downfield region (around 7.2-7.5 ppm), influenced by the anisotropic effect of the benzene (B151609) ring. msu.edu The protons on the cyclobutane ring would exhibit complex splitting patterns due to spin-spin coupling with adjacent non-equivalent protons. The integration of these signals, which is proportional to the number of protons giving rise to the signal, confirms the proton count for each group. wikipedia.org

Detailed analysis of the coupling constants (J-values) between the cyclobutane protons can provide valuable insights into their stereochemical arrangement, helping to define the puckering of the four-membered ring and the relative orientation of the phenyl and carboxamide substituents.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single sharp signal, simplifying the spectrum and allowing for a direct count of the different carbon environments. bhu.ac.in

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. bhu.ac.in The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum (around 170-180 ppm). bhu.ac.in The aromatic carbons of the phenyl ring would appear in the range of 110-150 ppm, with the ipso-carbon (the carbon attached to the cyclobutane ring) showing a distinct chemical shift. bhu.ac.in The aliphatic carbons of the cyclobutane ring would resonate at higher field (further upfield).

The following table summarizes the expected ¹³C NMR chemical shift ranges for the different carbon atoms in this compound.

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 170-180 |

| Aromatic (C-Ar) | 110-150 |

| Quaternary Cyclobutane (C-Ph) | 40-60 |

| Methylene Cyclobutane (CH₂) | 20-40 |

Advanced Multi-dimensional NMR for Complex Structure Determination

For an unambiguous assignment of all proton and carbon signals and to establish detailed connectivity, advanced multi-dimensional NMR techniques are employed. unimelb.edu.aumonash.edu These experiments correlate signals within the same nucleus type (homonuclear) or between different nuclei (heteronuclear). monash.edu

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals ¹H-¹H spin-spin coupling networks. It would definitively link the signals of adjacent protons within the cyclobutane ring and potentially show long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. This is crucial for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the entire molecular structure by connecting fragments, for instance, showing the correlation from the cyclobutane protons to the ipso-carbon of the phenyl ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of the molecule in solution.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity. unimelb.edu.aunih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation and intermolecular interactions. jasco-global.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is a powerful tool for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. libretexts.orgdb-thueringen.de

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The amide group will show one or two sharp bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The exact position can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in an amide. spectroscopyonline.com Its position can be influenced by conjugation and hydrogen bonding.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears around 1550-1640 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide is usually found in the 1400-1430 cm⁻¹ region.

Aromatic C=C Bending: Vibrations from the phenyl ring will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹), including out-of-plane bending bands that can indicate the substitution pattern. libretexts.org

The following table summarizes the characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3100-3500 | Medium-Strong |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| Carbonyl (C=O) | Stretching (Amide I) | 1630-1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1550-1640 | Medium-Strong |

| Amide (C-N) | Stretching | 1400-1430 | Medium |

| Aromatic C=C | Bending | ~1450-1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. jasco-global.com It involves scattering of monochromatic light (from a laser) by a molecule and measuring the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. npl.co.ukplus.ac.at A key difference is the selection rule: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, whereas Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. jasco-global.com

This complementarity means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring often gives a strong, sharp signal in the Raman spectrum, which can be weak in the IR spectrum.

C-C Bonds of the Cyclobutane Ring: The stretching vibrations of the carbon-carbon single bonds within the cyclobutane skeleton are generally more Raman active than IR active.

Symmetrical Vibrations: In general, symmetric vibrations tend to be more intense in Raman spectra. nih.govspectroscopyonline.com

Water is a weak Raman scatterer, making this technique well-suited for studying samples in aqueous solutions, which can be challenging for IR spectroscopy due to the strong absorption of water. plus.ac.at The combination of IR and Raman data provides a more complete vibrational profile of this compound, aiding in a thorough structural and conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, offering significant advantages over nominal mass systems. frontagelab.com HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a molecule's elemental composition with high confidence. measurlabs.com This high resolution is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas. Technologies such as Time-of-Flight (TOF) and Orbitrap are commonly employed to achieve the high mass accuracy required for these measurements. researchgate.netinnovareacademics.in

In the analysis of derivatives of this compound, HRMS has been utilized to confirm molecular identity by comparing the experimentally measured exact mass to the theoretically calculated mass. For example, in the characterization of an enantioselective synthesis of a cyclobutane analogue of Milnacipran, a derivative of this compound, HRMS provided definitive confirmation of the product. newdrugapprovals.org The measured mass was found to be within a few parts per million (ppm) of the calculated value, a standard for confirming elemental composition. newdrugapprovals.orgupenn.edu

Beyond accurate mass measurement, HRMS provides detailed fragmentation patterns. researchgate.net When a molecule is ionized and passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The precise masses of these fragments provide a structural fingerprint, helping researchers to piece together the molecule's structure and confirm the identity of unknown compounds. frontagelab.com This fragmentation analysis is invaluable for differentiating isomers and identifying specific structural motifs within the molecule.

Table 1: HRMS Data for a this compound Derivative Data based on the analysis of (1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclobutanecarboxamide.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₅N₂O | newdrugapprovals.org |

| Calculated m/z [M+H]⁺ | 261.1958 | newdrugapprovals.org |

| Found m/z [M+H]⁺ | 261.1961 | newdrugapprovals.org |

| Mass Accuracy | 1.15 ppm | Calculated |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Assignment

The crystal structure of a derivative, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been resolved in complex with the fat mass and obesity-associated protein (FTO). rcsb.orgnih.gov The analysis provided high-resolution structural data, revealing the specific interactions and binding mode of the inhibitor. rcsb.orgfigshare.com Such structural insights are crucial for understanding the molecule's biological activity and for guiding further structure-based drug design.

A key application of X-ray crystallography for chiral molecules like this compound is the unambiguous assignment of absolute configuration. libretexts.org Once the 3D arrangement of atoms around the chiral center is determined, the Cahn-Ingold-Prelog (R/S) nomenclature can be applied to definitively label the stereocenter. libretexts.orgyoutube.com This is considered the gold standard for determining absolute stereochemistry, as other methods may be ambiguous or require a reference compound of known configuration. libretexts.orgnih.gov

Table 2: Crystallographic Data for a this compound Derivative Data for N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide complexed with FTO protein.

| Parameter | Value | Reference |

| PDB ID | 5DAB | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.10 Å | rcsb.org |

| R-Value Work | 0.210 | rcsb.org |

| R-Value Free | 0.241 | rcsb.org |

Complementary Spectroscopic Methods for Comprehensive Analysis